3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL
CAS No.:
Cat. No.: VC17787932
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol |
| Standard InChI | InChI=1S/C9H18N2O/c10-4-3-9(12)5-7-1-2-8(6-9)11-7/h7-8,11-12H,1-6,10H2 |
| Standard InChI Key | NOFSLBNWMOSAIS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(CC1N2)(CCN)O |
Introduction
Chemical Identity and Structural Features
3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol belongs to the tropane alkaloid family, which is distinguished by the 8-azabicyclo[3.2.1]octane core . The compound’s molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol. Key structural elements include:
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A bicyclo[3.2.1]octane scaffold with a bridgehead nitrogen atom.
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A hydroxyl group (-OH) and a 2-aminoethyl (-CH₂CH₂NH₂) substituent at position 3.
The presence of both hydrophilic (hydroxyl, amino) and hydrophobic (bicyclic core) groups suggests amphiphilic properties, which may influence its bioavailability and target binding .
Synthesis and Preparation Strategies
Core Scaffold Construction
The enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold is foundational to producing derivatives like 3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol. Two primary approaches dominate:
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Acyclic Precursor Route: Stereochemical control is established in acyclic precursors before cyclization. For example, the use of lithium aluminum hydride (LiAlH₄) in reducing ketone intermediates to form hydroxyl groups is well-documented .
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Desymmetrization of Tropinone Derivatives: Achiral tropinone derivatives undergo asymmetric transformations to introduce stereocenters directly on the bicyclic framework .
Functionalization at Position 3
Introducing the 2-aminoethyl and hydroxyl groups at position 3 typically involves:
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Mannich Reactions: Condensation of amines with formaldehyde and ketones to form β-amino alcohols.
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Nucleophilic Substitution: Reaction of halogenated intermediates with ethylenediamine derivatives .
A patented process for related compounds (e.g., 8-azabicyclo[3.2.1]octan-3-ols) involves reacting amines with 2,5-dimethoxytetrahydrofuran and diketones under buffered conditions, followed by alkyl lithium addition to introduce aryl or heteroaryl groups .
Table 1: Key Synthetic Steps and Conditions
Biological Activity and Mechanistic Insights
While direct pharmacological data on 3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol are scarce, structurally related compounds exhibit notable bioactivity:
Cholinesterase Inhibition
Analogous tropane derivatives demonstrate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values ranging from 8.8 to 17.5 µM. The aminoethyl group may enhance binding to the catalytic anionic site (CAS) of AChE through cation-π interactions.
Receptor Modulation
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Vasopressin V₁ₐ Antagonism: Substituted 8-azabicyclo[3.2.1]octanes show high affinity for V₁ₐ receptors, suggesting potential applications in hypertension management.
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Dopamine Reuptake Inhibition: The bicyclic core mimics cocaine’s tropane structure, implicating possible interactions with monoamine transporters .
Table 2: Comparative Bioactivity of Azabicyclo Derivatives
| Compound | Target | Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|
| 3-Phenyl-8-propyl analog | AChE | 17.5 µM | |
| 8-Benzyl derivative | V₁ₐ Receptor | 12 nM | |
| Cocaine | DAT | 320 nM |
Physicochemical Properties and Stability
The compound’s solubility profile is pH-dependent due to its ionizable amino and hydroxyl groups:
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LogP: Estimated 1.2–1.8 (moderate lipophilicity).
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Aqueous Solubility: >10 mg/mL at pH 4.5, decreasing to <1 mg/mL at pH 7.4.
Stability studies on similar compounds indicate degradation under oxidative conditions (e.g., peroxide exposure), necessitating storage in inert atmospheres.
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functional groups make it a versatile intermediate for:
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Prodrug Synthesis: Esterification of the hydroxyl group to enhance blood-brain barrier penetration.
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Ligand Design: Structural optimization for neurodegenerative disease therapeutics .
Chemical Biology Probes
Radiolabeled versions (e.g., ¹¹C or ¹⁸F isotopes) could enable positron emission tomography (PET) imaging of neurotransmitter systems .
Challenges and Future Directions
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